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Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily targeting

Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2] It is approved

for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including

cases with resistance to the first-generation inhibitor crizotinib.[3][4] Brigatinib's efficacy stems

from its ability to inhibit ALK autophosphorylation and downstream signaling pathways,

including STAT3, AKT, and ERK1/2, thereby suppressing cell proliferation.[5][6] Beyond its

primary targets, brigatinib exhibits activity against a range of other kinases, making a

comprehensive understanding of its target engagement within the cellular environment crucial

for elucidating its full therapeutic potential and potential off-target effects.[5][7]

The use of stable isotope-labeled compounds, such as Brigatinib-13C6, in conjunction with

advanced proteomic techniques, offers a powerful approach for quantitative and unambiguous

determination of protein target engagement in complex biological systems. This application

note provides detailed protocols for utilizing Brigatinib-13C6 in two key methodologies: the

Cellular Thermal Shift Assay (CETSA) and quantitative mass spectrometry-based chemical

proteomics. These methods allow for the direct measurement of drug-protein interactions in

their native cellular context, providing invaluable insights into drug mechanism of action,

selectivity, and the development of resistance.
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Data Presentation: Quantitative Analysis of
Brigatinib's Kinase Inhibition
The following tables summarize the in vitro and cellular inhibitory activity of brigatinib against a

panel of kinases, providing a quantitative basis for designing and interpreting target

engagement studies.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase Target IC50 (nM) Kinase Family Notes

ALK 0.6[5][8]
Receptor Tyrosine

Kinase
Primary target

ROS1 1.9[1][7]
Receptor Tyrosine

Kinase
Primary target

FLT3 2.1[1][7]
Receptor Tyrosine

Kinase

FLT3 (D835Y) 1.5-2.1[5]
Receptor Tyrosine

Kinase
Mutant variant

EGFR (L858R) 1.5-2.1[5]
Receptor Tyrosine

Kinase
Mutant variant

IGF-1R 38[7]
Receptor Tyrosine

Kinase

Insulin Receptor

(INSR)
262[7]

Receptor Tyrosine

Kinase

EGFR

(L858R/T790M)
29-160[5]

Receptor Tyrosine

Kinase
Resistance mutation

Native EGFR 29-160[5]
Receptor Tyrosine

Kinase

MET >1000[5]
Receptor Tyrosine

Kinase
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Table 2: Cellular Inhibitory Activity of Brigatinib

Cell Line Target Pathway Cellular IC50 (nM) Assay Type

Karpas-299 (ALK+) ALK 10[9] Proliferation

Ba/F3 (EML4-ALK) ALK 14[7] Proliferation

Ba/F3 (EML4-ALK

G1202R)
ALK 9-184[10] Proliferation

ALK+ Cell Lines

(Panel)
ALK 4-31[11] Proliferation

ROS1-rearranged

cells
ROS1 18[7] Proliferation

FLT3-expressing cells FLT3 148-158[10] Proliferation

IGF-1R-expressing

cells
IGF-1R 148-158[10] Proliferation

Ba/F3 (EGFR del19) EGFR 114 Proliferation

Ba/F3 (EGFR T790M) EGFR 281 Proliferation

INSR-expressing cells INSR >3000[8] Proliferation

Native EGFR-

expressing cells
EGFR >3000[10] Proliferation

Experimental Protocols
The following protocols are designed to be adapted for use with Brigatinib-13C6 to investigate

its protein target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement Validation
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a

cellular context.[12][13] The principle lies in the thermal stabilization of a protein upon ligand

binding.[12]
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Materials:

NSCLC cell line expressing the target of interest (e.g., H3122 for ALK, HCC78 for ROS1)

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

Brigatinib-13C6 (stock solution in DMSO)

Vehicle control (DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and buffers

Western blot apparatus and reagents

Primary antibodies against the target protein (e.g., anti-ALK, anti-ROS1) and a loading

control (e.g., anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescence substrate

PCR tubes or 96-well PCR plates

Thermal cycler

Methodology:

Cell Culture and Treatment:

Culture the chosen cell line to ~80% confluency.

Treat the cells with various concentrations of Brigatinib-13C6 (e.g., 0.1, 1, 10 µM) or

vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
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Heat Shock:

Harvest the cells and wash with PBS.

Resuspend the cell pellets in PBS to a concentration of approximately 1-5 x 10^6 cells/mL.

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3

minutes, followed by cooling to 4°C for 3 minutes. A temperature gradient can be used to

determine the optimal melting temperature.

Cell Lysis and Protein Quantification:

Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing

every 10 minutes.

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C

to pellet the precipitated proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of the soluble fraction using a BCA assay.

Western Blot Analysis:

Normalize the protein concentrations of all samples.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with the primary antibody against the target protein,

followed by the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Strip and re-probe the membrane with a loading control antibody to ensure equal loading.
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Data Analysis:

Quantify the band intensities of the target protein at each temperature for both the

Brigatinib-13C6 treated and vehicle control samples.

Normalize the intensities to the loading control.

Plot the normalized band intensity as a function of temperature to generate melting

curves.

A shift in the melting curve to a higher temperature in the presence of Brigatinib-13C6
indicates target engagement.
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Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).
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Protocol 2: Quantitative Chemical Proteomics using
SILAC and Brigatinib-13C6
This protocol utilizes Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in

combination with affinity purification on immobilized Brigatinib to identify and quantify its protein

targets. The use of Brigatinib-13C6 as a competitor allows for the distinction between specific

and non-specific binders.

Materials:

SILAC-compatible cell line (e.g., HEK293T)

SILAC-grade DMEM or RPMI-1640 medium

"Light" (12C6, 14N2-Lysine; 12C6, 14N4-Arginine) and "Heavy" (13C6, 15N2-Lysine; 13C6,

15N4-Arginine) amino acids

Dialyzed FBS

Brigatinib-13C6

Unlabeled Brigatinib

Affinity beads (e.g., NHS-activated Sepharose) for immobilization of an appropriate brigatinib

analog.

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and

phosphatase inhibitors)

Wash buffer (lysis buffer with lower detergent concentration)

Elution buffer (e.g., SDS-PAGE sample buffer)

Trypsin (mass spectrometry grade)

Reagents for peptide desalting (e.g., C18 StageTips)

LC-MS/MS system (e.g., Orbitrap mass spectrometer)
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Methodology:

SILAC Labeling:

Culture cells for at least 6 passages in "light" or "heavy" SILAC medium to achieve >95%

incorporation of the labeled amino acids.

Preparation of Affinity Matrix:

Immobilize a brigatinib analog with a suitable linker to NHS-activated Sepharose beads

according to the manufacturer's instructions. This step is crucial and requires a derivative

of brigatinib that can be covalently attached to the beads without compromising its binding

to target proteins.

Cell Lysis and Protein Extraction:

Harvest "light" and "heavy" labeled cells and lyse them separately in lysis buffer.

Clarify the lysates by centrifugation.

Determine and equalize the protein concentrations of the "light" and "heavy" lysates.

Affinity Purification:

Incubate the "light" lysate with the brigatinib-derivatized beads in the presence of an

excess of free Brigatinib-13C6 (competitor).

Incubate the "heavy" lysate with the brigatinib-derivatized beads in the presence of vehicle

(DMSO).

Wash the beads extensively with wash buffer to remove non-specific binders.

Protein Elution and Sample Preparation for Mass Spectrometry:

Combine the "light" and "heavy" beads and elute the bound proteins using elution buffer.

Perform in-gel or in-solution trypsin digestion of the eluted proteins.
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Desalt the resulting peptides using C18 StageTips.

LC-MS/MS Analysis:

Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will detect pairs of

"light" and "heavy" peptides.

Data Analysis:

Use a suitable software (e.g., MaxQuant) to identify and quantify the proteins based on the

"heavy"/"light" ratios of their corresponding peptides.

Proteins that are specifically competed off by free Brigatinib-13C6 will show a low

"heavy"/"light" ratio, indicating they are true targets. Non-specific binders will have a ratio

close to 1.
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Figure 2. SILAC-based chemical proteomics workflow.
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Signaling Pathway Visualization
Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell

proliferation and survival. The following diagram illustrates the primary signaling cascades

affected by brigatinib.
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Figure 3. Brigatinib's impact on key oncogenic signaling pathways.

Conclusion

The methodologies described in this application note provide a robust framework for utilizing

Brigatinib-13C6 to comprehensively study its protein target engagement. The combination of

CETSA for target validation and quantitative chemical proteomics for unbiased target

identification offers a powerful and synergistic approach. These techniques will enable

researchers to gain deeper insights into the molecular mechanisms of brigatinib, identify novel

targets and resistance mechanisms, and ultimately contribute to the development of more

effective and personalized cancer therapies. The provided quantitative data and pathway

diagrams serve as a valuable resource for designing and interpreting these advanced

proteomic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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